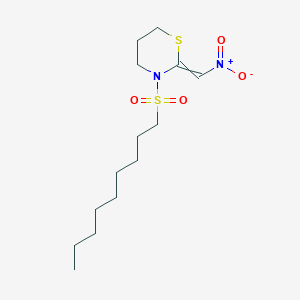![molecular formula C17H24O2 B14403610 2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one CAS No. 85849-21-4](/img/structure/B14403610.png)
2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one is an organic compound with a complex structure that includes a benzyloxy group, a propan-2-yl group, and a methylcyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with specific anilines and aldehydes in the presence of a chiral catalyst such as pseudoephedrine . The reaction is typically carried out in an aqueous medium at room temperature for 24 hours, followed by extraction and purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-tumor activities.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: Another compound used in enantioselective aminomethylation reactions.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzyloxy group, a propan-2-yl group, and a methylcyclohexanone core makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
85849-21-4 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
5-methyl-2-(1-phenylmethoxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C17H24O2/c1-13-8-9-16(17(18)10-13)14(2)11-19-12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 |
InChI Key |
ABKRXMCGYFYIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
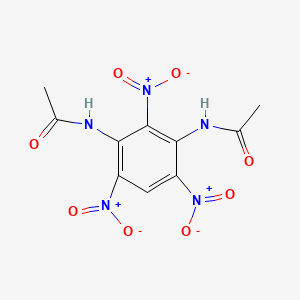
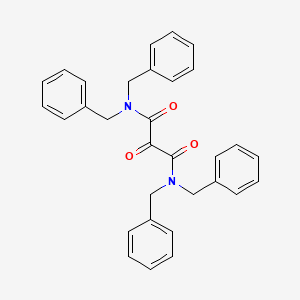
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
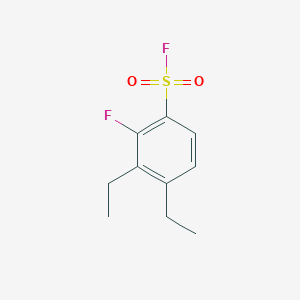
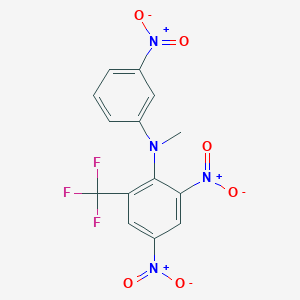
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
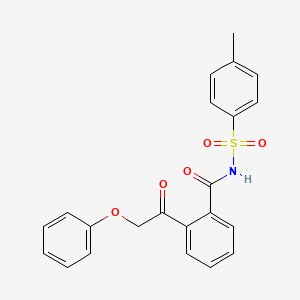
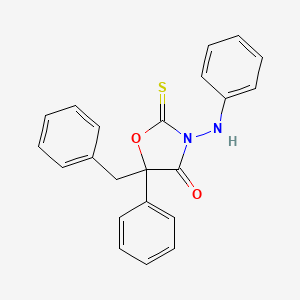
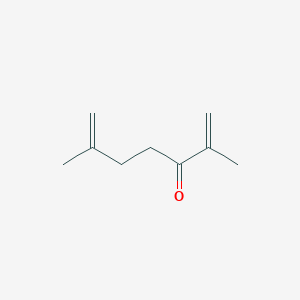
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
